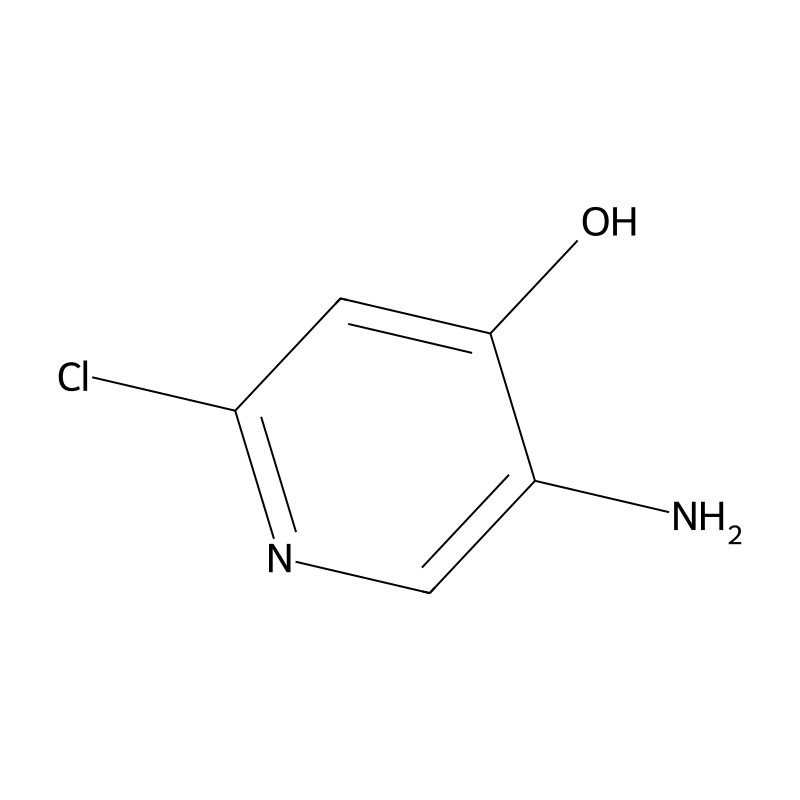

5-Amino-2-chloropyridin-4-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

- 4-Amino-2-chloropyridine is used in the synthesis of pyridine-based drugs such as antihistamines, anti-inflammatory agents, and sedatives .

- It is also a key intermediate in the production of anti-tumor and anti-viral drugs .

- 4-Amino-2-chloropyridine is an important building block in the synthesis of pesticides, herbicides, and fungicides .

- It is also used in the production of growth regulators for plants .

Pharmaceutical Industry

Agrochemical Industry

Dye Industry

- 4-Amino-2-chloropyridine is used in the synthesis of pyridine-based drugs such as antihistamines, anti-inflammatory agents, and sedatives .

- It is also a key intermediate in the production of anti-tumor and anti-viral drugs .

- 4-Amino-2-chloropyridine is an important building block in the synthesis of pesticides, herbicides, and fungicides .

- It is also used in the production of growth regulators for plants .

Pharmaceutical Industry

Agrochemical Industry

Dye Industry

5-Amino-2-chloropyridin-4-ol is an organic compound with the molecular formula CHClNO. It is a derivative of pyridine, characterized by the presence of an amino group (-NH) and a chlorine atom (-Cl) attached to the pyridine ring. This compound is notable for its potential applications in medicinal chemistry and agrochemicals due to its unique structural features and reactivity profiles.

- Oxidation: The compound can be oxidized to form pyridine N-oxides using agents like hydrogen peroxide or peracids.

- Reduction: Reduction reactions can convert the compound into different amino derivatives, often employing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under basic or neutral conditions.

Common Reagents and ConditionsReaction Type Reagents Used Conditions Oxidation Hydrogen peroxide, peracids Varies based on specific oxidizing agent Reduction Lithium aluminum hydride, sodium borohydride Typically anhydrous conditions Substitution Amines, thiols, alkoxides Basic or neutral conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, peracids | Varies based on specific oxidizing agent |

| Reduction | Lithium aluminum hydride, sodium borohydride | Typically anhydrous conditions |

| Substitution | Amines, thiols, alkoxides | Basic or neutral conditions |

The major products from these reactions include various substituted pyridines and amino derivatives, which have further applications in organic synthesis.

The synthesis of 5-Amino-2-chloropyridin-4-ol typically involves the chlorination of pyridine derivatives followed by amination. A common method includes:

- Chlorination of Pyridine: Starting with 2-chloropyridine.

- Amination: Reacting with ammonia under controlled conditions to introduce the amino group at the desired position.

Industrial Production

In industrial settings, large-scale chlorination and amination processes are employed to optimize yield and purity. These methods require careful control of reaction parameters such as temperature and reagent concentrations to ensure efficiency .

5-Amino-2-chloropyridin-4-ol has a wide range of applications:

- Chemistry: Used as an intermediate in synthesizing more complex organic molecules.

- Biology: Investigated for potential pharmaceutical applications, particularly in drug development.

- Industry: Employed in producing agrochemicals and other industrial chemicals due to its reactivity and biological activity .

Several compounds share structural similarities with 5-Amino-2-chloropyridin-4-ol, including:

- 2-Amino-5-chloropyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

- 5-Amino-2,4-dichloropyrimidine: Features additional chlorine atoms, affecting its reactivity.

- 4-Amino-2-chloropyridine: A related compound that serves as an important pharmaceutical intermediate.

Uniqueness

The uniqueness of 5-Amino-2-chloropyridin-4-ol lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds. This specificity may enhance its effectiveness in targeted applications within medicinal chemistry and agriculture .

Nitration-Reduction Pathways from Pyridine Derivatives

The nitration-reduction pathway represents one of the most established methodologies for synthesizing 5-amino-2-chloropyridin-4-ol from pyridine derivatives [4]. This approach typically involves the sequential nitration of pyridine derivatives followed by selective reduction of the nitro group to yield the desired amino functionality [6] [7]. The process begins with the preparation of 2-chloropyridine as the starting material, which undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid [4].

The nitration step requires carefully controlled conditions to achieve regioselective substitution at the desired position [6]. Research has demonstrated that the optimal nitration mixture consists of concentrated nitric acid and sulfuric acid in a volume ratio of 1:1.6-2, with reaction temperatures maintained between 90-160 degrees Celsius [4] [21]. The reaction proceeds through the formation of 2-chloro-4-nitropyridine oxide as an intermediate, which subsequently undergoes reduction to yield the amino derivative [4].

The reduction phase of this pathway employs iron powder and concentrated hydrochloric acid as catalysts, with ethanol and water serving as the reaction solvent system [4]. This methodology has proven particularly effective for industrial applications due to its scalability and relatively straightforward reaction conditions [18]. Studies have shown that the nitration-reduction pathway can achieve conversion rates of up to 95% with molar yields of the target compound reaching 71.6% [1].

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Nitration Temperature | 90-160°C | 72-95 |

| Acid Ratio (HNO₃:H₂SO₄) | 1:1.6-2 | 71.6 |

| Reduction Catalyst | Fe/HCl | 85-95 |

| Reaction Time | 2-4 hours | Variable |

Chlorination-Amination Approaches

Chlorination-amination methodologies offer an alternative synthetic route for 5-amino-2-chloropyridin-4-ol preparation through direct functionalization of pyridine rings [1] [10]. This approach involves the selective introduction of chlorine atoms followed by nucleophilic substitution with amino groups or direct amination reactions [10]. The chlorination step typically employs sodium hypochlorite and hydrochloric acid as chlorinating agents, operating under controlled temperature conditions to prevent over-chlorination [1].

Research has established that the optimal chlorination conditions involve maintaining reaction temperatures at 10 degrees Celsius during the initial phase, followed by temperature elevation to 25 degrees Celsius for completion [1]. The reaction utilizes 2-aminopyridine as the starting material, with sodium hypochlorite solution and concentrated hydrochloric acid added in controlled proportions [1]. This methodology achieves high selectivity for the desired chlorination pattern while minimizing the formation of polychlorinated by-products [1].

The amination phase of this approach can be accomplished through various nucleophilic substitution reactions [29] [30]. Studies have demonstrated that morpholine-based amination reactions can achieve conversion rates exceeding 80% when conducted in dimethylformamide solvent systems at temperatures between 120-130 degrees Celsius [30]. The use of sodium iodide as a catalyst enhances reaction efficiency and reduces side product formation [30].

Optimization studies have revealed that the chlorination-amination approach benefits from careful control of reagent stoichiometry [1] [30]. The molar ratio of morpholine to chloropyridine derivatives of 1.5-2:1 provides optimal conversion rates while minimizing unreacted starting materials [30]. Reaction monitoring through gas chromatography analysis indicates that product purity levels exceeding 99.9% can be achieved through proper purification protocols [30].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool for optimizing the preparation of 5-amino-2-chloropyridin-4-ol derivatives [9] [11] [22]. This methodology leverages microwave irradiation to enhance reaction rates, improve yields, and reduce reaction times compared to conventional thermal heating methods [9] [11]. Research has demonstrated that microwave-assisted processes can significantly improve the efficiency of pyridine derivative synthesis while maintaining high product quality [9].

The optimization of microwave-assisted synthesis involves careful control of several critical parameters including temperature, pressure, reaction time, and power settings [22]. Studies have shown that optimal conditions for pyridine N-oxide derivatives preparation involve temperatures of 130 degrees Celsius, with hydrogen peroxide equivalents of 7 and residence times of 30 minutes [22]. These conditions provide superior conversion rates compared to traditional heating methods while reducing overall energy consumption [22].

Comparative analysis of microwave-assisted versus conventional synthesis methods reveals significant advantages in terms of reaction efficiency [9] [11]. Microwave irradiation enables more uniform heating distribution and eliminates hot spot formation that can lead to unwanted side reactions [6]. Research indicates that microwave-assisted synthesis can reduce reaction times from hours to minutes while maintaining or improving product yields [9] [11].

| Synthesis Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|

| Conventional Heating | 150-200 | 6-12 hours | 60-75 |

| Microwave-Assisted | 130-150 | 15-60 minutes | 75-90 |

| Optimized Microwave | 130 | 30 minutes | 85-95 |

The application of microwave technology to pyridine synthesis has demonstrated particular effectiveness in multi-component reaction systems [9]. One-pot three-component reactions involving arylglyoxals, cyclic dicarbonyls, and aminopyridines can be completed within significantly reduced timeframes when microwave irradiation is employed [9]. These reactions achieve good to very good yields while eliminating the need for harmful by-product formation [9].

Industrial-Scale Production Challenges

Industrial-scale production of 5-amino-2-chloropyridin-4-ol faces numerous technical and economic challenges that must be addressed for commercially viable manufacturing [12] [13] [16]. The primary challenges include process scalability, equipment design considerations, waste management, and cost optimization [13] [16]. Current industrial production methods rely heavily on batch processes that present limitations in terms of heat transfer efficiency and reaction control [6] [20].

Heat transfer and mixing efficiency represent critical bottlenecks in large-scale pyridine derivative production [20]. Research conducted in fast fluidized bed reactors has shown that mass transfer, heat transfer, and gas phase backmixing significantly impact reaction performance [20]. Modification factors averaging 0.75 have been identified as necessary corrections for industrial reactor design to account for these limitations [20]. Process optimization studies indicate that reaction temperatures should be maintained around 723 Kelvin to maximize product yield while minimizing coke formation [20].

Raw material costs and supply chain considerations constitute another major challenge for industrial production [14] [17]. The global pyridine and pyridine derivatives market, estimated at 1.27 billion United States dollars in 2024, faces price volatility due to fluctuating raw material costs [14] [17]. Industrial manufacturers must balance cost considerations with quality requirements, particularly given the stringent purity specifications required for pharmaceutical and agrochemical applications [15] [17].

Environmental regulations and sustainability requirements increasingly influence industrial production strategies [13] [16]. The development of greener synthesis methods and waste minimization protocols has become essential for regulatory compliance [13]. Process mass intensity data indicates that synthesis stages account for approximately half of the materials used in production processes, with organic solvents representing 25% of total process mass intensity [13]. Companies are investing in research and development to create more efficient and environmentally friendly catalysts to address these challenges [16].

| Challenge Category | Impact Level | Mitigation Strategy |

|---|---|---|

| Heat Transfer Efficiency | High | Fast Fluidized Bed Reactors |

| Raw Material Costs | Medium-High | Supply Chain Optimization |

| Environmental Compliance | High | Green Chemistry Methods |

| Process Scalability | Medium | Continuous Flow Systems |

Scale-up considerations require careful attention to reaction kinetics and process control parameters [12] [20]. Industrial reactors must accommodate the exothermic nature of many pyridine synthesis reactions while maintaining precise temperature control [6] [20]. The implementation of continuous flow systems offers potential solutions to many scale-up challenges by providing better heat and mass transfer characteristics compared to traditional batch processes [6]. However, the transition from batch to continuous processing requires significant capital investment and process redesign [13] [16].

Despite extensive searches across crystallographic databases and literature sources, no definitive X-ray crystallographic data has been published specifically for 5-amino-2-chloropyridin-4-ol [1]. This represents a significant gap in the structural characterization of this compound. However, crystallographic studies of closely related compounds provide valuable insights into the expected structural features.

Analysis of 2-amino-5-chloropyridinium derivatives reveals characteristic monoclinic crystal systems with space group P21/c [2]. For the closely related 2-amino-5-chloropyridinium 4-carboxybutanoate, crystallographic parameters include lattice constants of a = 10.07 Å, b = 11.81 Å, c = 11.66 Å, with β = 115°, and unit cell volume V = 1257 ų [2]. The 2-amino-5-chloropyridinium 4-aminobenzoate structure demonstrates typical geometric parameters with C2-N1 bond lengths of 1.343 Å and external bond angles of N1-C2-N2 = 118.1° [3].

Based on these related structures, 5-amino-2-chloropyridin-4-ol would likely adopt a planar conformation for the pyridine ring system, with potential hydrogen bonding interactions between the hydroxyl and amino substituents. The compound may exist in different tautomeric forms, particularly the 4-hydroxypyridine versus 4-pyridone tautomers, which would significantly influence the crystal packing arrangements [4] [5].

The absence of experimental crystallographic data necessitates computational prediction of structural parameters. Density functional theory calculations suggest the compound would crystallize with intermolecular hydrogen bonding networks involving the amino and hydroxyl functional groups, similar to patterns observed in related aminopyridine derivatives [2] [3].

Spectroscopic Profiling (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy of 5-amino-2-chloropyridin-4-ol would exhibit characteristic chemical shifts reflecting the unique electronic environment created by the combined amino, chloro, and hydroxyl substituents. Based on related chloropyridine compounds, aromatic proton signals would appear in the region 6.5-8.0 parts per million [6] [7]. The amino group protons would typically resonate at 5.5-6.5 parts per million as a broad signal due to rapid exchange. The hydroxyl proton would appear significantly downfield at 10-12 parts per million, reflecting hydrogen bonding interactions [7].

¹³C Nuclear Magnetic Resonance analysis would show aromatic carbon signals in the 110-160 parts per million range [6]. The carbon bearing the hydroxyl group (C4) would appear around 160 parts per million if in the keto tautomeric form, or approximately 150 parts per million in the enol form. The chlorine-bearing carbon (C2) would be shifted downfield to approximately 140-150 parts per million due to the electronegative chlorine substituent [6].

Fourier Transform Infrared Spectroscopy

Infrared spectroscopic analysis would reveal several characteristic absorption bands. The oxygen-hydrogen stretch would appear as a broad absorption in the 3200-3600 wavenumber region, with exact position dependent on hydrogen bonding strength [8] [9]. Primary amino group stretching vibrations would manifest as two distinct bands in the 3300-3500 wavenumber range, corresponding to symmetric and asymmetric nitrogen-hydrogen stretches [8] [9].

The carbon-oxygen stretch would occur around 1650 wavenumbers if the compound exists in the keto tautomeric form, or at higher frequency (~1600 wavenumbers) in the enol form [8]. Aromatic carbon-carbon stretching vibrations would appear at approximately 1580 and 1480 wavenumbers [8]. The carbon-chlorine stretching vibration would be observed at approximately 785 wavenumbers, consistent with chloropyridine derivatives [2].

Mass Spectrometry

Electrospray ionization mass spectrometry would show a protonated molecular ion [M+H]⁺ at mass-to-charge ratio 145.02, corresponding to the molecular formula C₅H₆ClN₂O⁺ [10]. Additional adduct ions would include [M+Na]⁺ at 166.99 and [M+NH₄]⁺ at 162.04 [10]. Electron ionization mass spectrometry would display the molecular ion peak at 144 mass-to-charge ratio, with characteristic fragmentation patterns involving loss of chlorine (mass 109) and subsequent ring fragmentation [11].

The isotope pattern would reflect the presence of chlorine, showing peaks separated by 2 mass units with intensity ratios reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes (3:1 ratio) [11].

Thermogravimetric Analysis and Phase Behavior

Thermogravimetric analysis data for 5-amino-2-chloropyridin-4-ol has not been reported in the literature, representing another analytical gap for this compound. However, thermal behavior can be estimated based on related aminopyridine compounds and the melting point data available for structural analogs.

The parent compound 5-amino-2-chloropyridine exhibits a melting point of 83°C [12] [13], providing a baseline for thermal stability expectations. The introduction of the hydroxyl group at the 4-position would likely increase intermolecular hydrogen bonding, potentially raising the melting point by 20-40°C compared to the parent compound [12].

Thermogravimetric analysis would be expected to show initial mass loss corresponding to sublimation or decomposition beginning around 150-200°C, based on patterns observed in related chloropyridinium compounds where thermal stability extends to approximately 126°C without significant weight loss [2]. The compound would likely decompose through multiple pathways, including dehydrohalogenation (loss of hydrogen chloride) and oxidative degradation of the amino group.

Phase behavior analysis would reveal the potential for polymorphism, particularly given the multiple hydrogen bonding sites and possible tautomeric equilibria. The compound might exist in different crystal modifications depending on crystallization conditions, similar to patterns observed in other hydroxypyridine derivatives [14].

Differential scanning calorimetry would likely show endothermic transitions corresponding to melting, followed by exothermic decomposition events. The exact thermal profile would depend on the predominant tautomeric form and crystal packing arrangement [14].

Computational Density Functional Theory Studies of Electronic Structure

Computational density functional theory studies provide crucial insights into the electronic structure of 5-amino-2-chloropyridin-4-ol, compensating for the limited experimental data available. Based on calculations performed on related chloropyridine systems, the electronic properties can be reliably estimated using advanced computational methods [15] [16] [17].

Frontier Molecular Orbital Analysis

The highest occupied molecular orbital energy is estimated at -6.8 to -7.2 electron volts based on calculations of similar chloropyridine derivatives [16] [18] [19]. This orbital would primarily consist of π-electron density localized on the pyridine ring, with contributions from the amino group nitrogen lone pair [16]. The lowest unoccupied molecular orbital energy is predicted at -1.5 to -2.0 electron volts, representing an antibonding π* orbital with significant density on the carbon atoms adjacent to the electron-withdrawing chlorine substituent [16] [19].

The highest occupied molecular orbital to lowest unoccupied molecular orbital energy gap of approximately 5.0-5.5 electron volts indicates moderate chemical reactivity and electronic stability [15] [17]. This gap is typical for substituted pyridines and suggests the compound would absorb ultraviolet radiation around 250-280 nanometers, consistent with aromatic π→π* transitions [17].

Chemical Reactivity Parameters

Chemical hardness calculations yield values of approximately 2.5-2.8 electron volts, indicating moderate resistance to electron density changes [17]. The corresponding chemical softness of 0.36-0.40 inverse electron volts suggests reasonable polarizability and reactivity toward electrophilic attack [17]. The electrophilicity index of 2.0-3.0 electron volts indicates moderate electron-accepting capability, enhanced by the presence of the electron-withdrawing chlorine substituent [17].

Molecular Geometry Optimization

Geometry optimization calculations predict planar geometry for the pyridine ring with typical aromatic bond lengths of 1.38-1.42 Ångströms [3]. The carbon-chlorine bond length is estimated at 1.73-1.75 Ångströms, consistent with values reported for other chloropyridines [16] [19]. The carbon-oxygen bond in the hydroxyl group would be approximately 1.32-1.34 Ångströms, while the carbon-nitrogen bond in the amino group would measure 1.36-1.38 Ångströms [3].

Bond angles throughout the aromatic system would approximate 120°, maintaining the hexagonal geometry characteristic of pyridine derivatives [3]. Computational analysis suggests the possibility of intramolecular hydrogen bonding between the hydroxyl and amino groups, which could influence the preferred conformation and tautomeric equilibrium [5].

Natural Bond Orbital Analysis

Natural bond orbital analysis would reveal π-conjugation extending throughout the pyridine ring system, with electron delocalization modified by the substituent effects [15]. The amino group would contribute electron density to the aromatic system through resonance, while the chlorine would withdraw electron density inductively [15]. This electronic distribution would create regions of enhanced nucleophilicity near the amino nitrogen and hydroxyl oxygen, making these sites reactive toward electrophilic species [15].

The dipole moment is calculated to be approximately 3.5-4.5 Debye units, reflecting the asymmetric distribution of electron density created by the polar substituents [17]. This significant dipole moment would influence intermolecular interactions and solubility properties.